5,5-Difluoro-1-methyl-1,3-diazinan-2-one
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Overview
Description
5,5-Difluoro-1-methyl-1,3-diazinan-2-one is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1-methyl-1,3-diazinan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of 1-methyl-1,3-diazinan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-1-methyl-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5,5-Difluoro-1-methyl-1,3-diazinan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1-methyl-1,3-diazinan-2-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various substrates, influencing the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,3-diazinan-2-one: Lacks the fluorine atoms, resulting in different chemical properties.
5-Fluoro-1-methyl-1,3-diazinan-2,4,6-trione: Contains additional functional groups, leading to distinct reactivity.
5-Hydroxy-1-methyl-1,3-diazinan-2-one: Hydroxyl group presence alters its chemical behavior.
Uniqueness
5,5-Difluoro-1-methyl-1,3-diazinan-2-one is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific applications where fluorine’s unique characteristics are desired.
Properties
Molecular Formula |
C5H8F2N2O |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
5,5-difluoro-1-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C5H8F2N2O/c1-9-3-5(6,7)2-8-4(9)10/h2-3H2,1H3,(H,8,10) |
InChI Key |
UOFKAVDOCREBPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CNC1=O)(F)F |
Origin of Product |
United States |
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